![molecular formula C21H24F2 B14271797 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 137528-82-6](/img/structure/B14271797.png)
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is a chemical compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where fluorine atoms are introduced using reagents such as N-bromosuccinimide (NBS) and subsequent substitution reactions . The propylcyclohexyl group can be attached via Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorine atoms or the propylcyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like NBS for bromination or sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies due to its unique optical properties.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 4-(trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1-biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)benzene
Uniqueness
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and material science .
Properties
CAS No. |
137528-82-6 |
|---|---|
Molecular Formula |
C21H24F2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,3-difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h8-16H,2-7H2,1H3 |
InChI Key |
ALFWRADQSCVPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



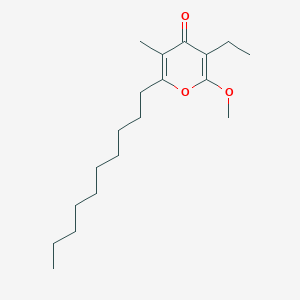
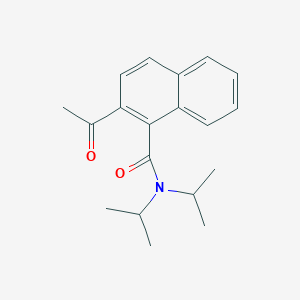
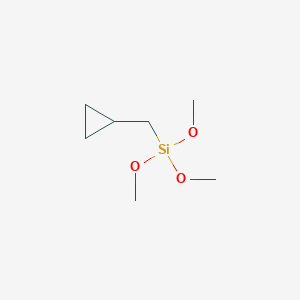
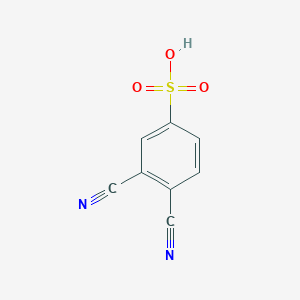
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
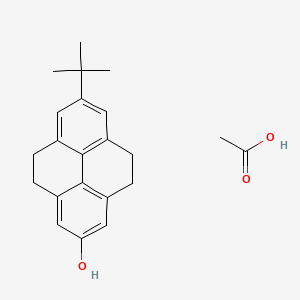
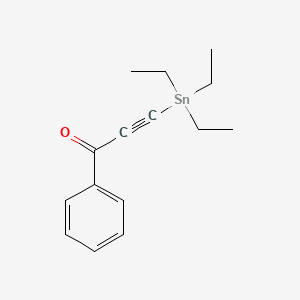
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
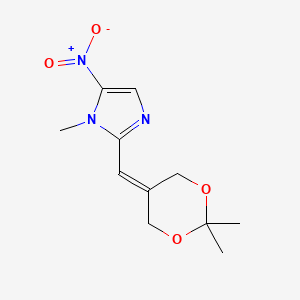
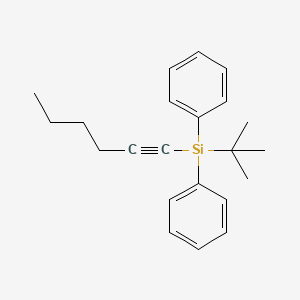
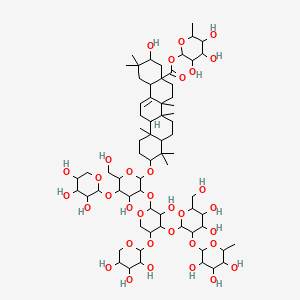
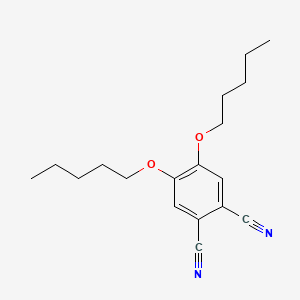
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
